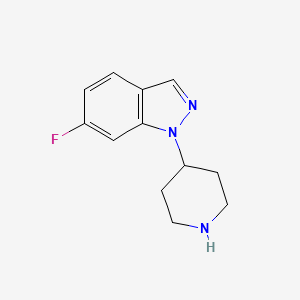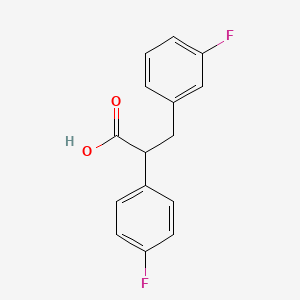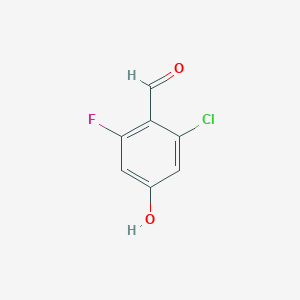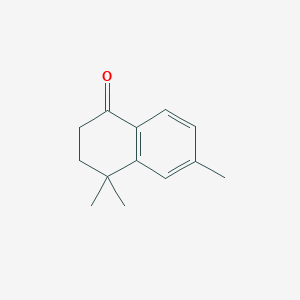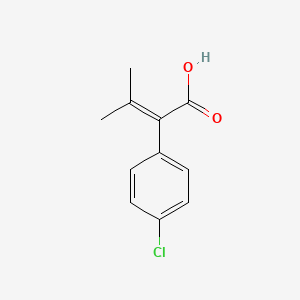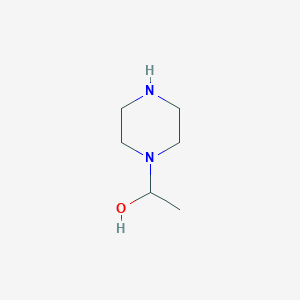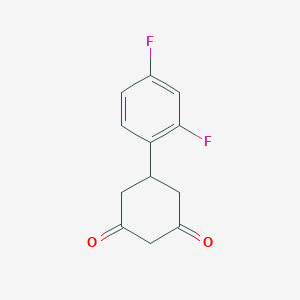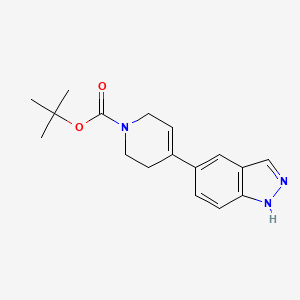
tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Übersicht
Beschreibung
tert-Butyl 4-(1H-indazol-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate: is a heterocyclic compound that combines the structural motifs of indazole and dihydropyridine. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The dihydropyridine moiety is commonly found in calcium channel blockers used to treat hypertension .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves multiple steps, including the formation of the indazole and dihydropyridine rings. One common method for synthesizing indazoles involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The dihydropyridine ring can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 4-(1H-indazol-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(1H-indazol-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of hypertension and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can inhibit enzymes like phosphoinositide 3-kinase δ, which is involved in cell growth and survival pathways . The dihydropyridine ring can interact with calcium channels, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(1H-indazol-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,5,6,7-tetrahydro-1H-indazol-5-ylcarbamate: Similar indazole structure but lacks the dihydropyridine ring.
1H-indazole-5-carboxylic acid: Contains the indazole moiety but lacks the tert-butyl and dihydropyridine groups.
Nifedipine: A well-known dihydropyridine calcium channel blocker but lacks the indazole structure.
The uniqueness of tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate lies in its combination of indazole and dihydropyridine moieties, which may provide synergistic effects in its biological activities .
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-15-14(10-13)11-18-19-15/h4-6,10-11H,7-9H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
KSSKZEVNSNSPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

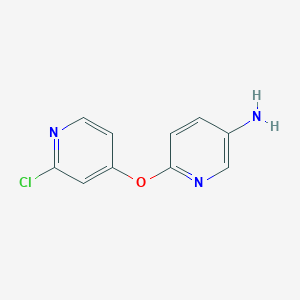
![2-(4-methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8609436.png)
![3-[(6-Hydroxy-6-methylheptan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8609449.png)
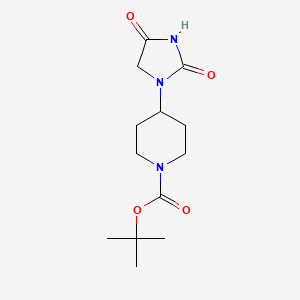

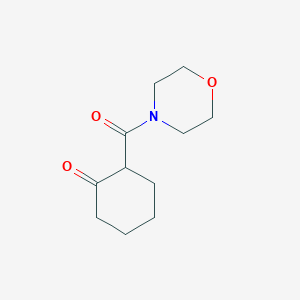
![2-[(2-Furylmethyl)amino]-6-methylnicotinic acid](/img/structure/B8609483.png)
